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Ptp1B-IN-17: A Technical Guide to Its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ptp1B-IN-17	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This document provides a comprehensive technical overview of the discovery and initial characterization of a potent PTP1B inhibitor, designated here as **Ptp1B-IN-17**, chemically identified as 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one. This guide details its inhibitory activity, kinetic profile, and the experimental methodologies employed in its characterization. Furthermore, it visualizes the pertinent biological signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and therapeutic potential.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating signaling cascades initiated by various receptor tyrosine kinases.[1][2] By dephosphorylating the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate-1 (IRS-1), PTP1B effectively terminates the insulin signal.[3][4][5] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2).[6] Consequently, inhibition of PTP1B is a well-validated strategy for enhancing insulin and leptin sensitivity, offering a promising therapeutic avenue for metabolic disorders.



Ptp1B-IN-17 (Compound 17) is a novel thiazolidin-4-one derivative identified as a potent and competitive inhibitor of PTP1B.[1][7] This guide will provide an in-depth summary of its initial characterization, including quantitative inhibitory data, detailed experimental protocols, and visualizations of its interactions and relevant biological pathways.

Quantitative Data

The inhibitory potency of **Ptp1B-IN-17** and a series of its structural analogs were evaluated against human recombinant PTP1B. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for **Ptp1B-IN-17** were determined, highlighting its significant inhibitory activity.[1][7]



Compound ID	R Group (at position 4 of phenylimino ring)	Heteroaryl Ring (at position 5 of thiazolidin-4-one)	IC50 (μM) ± SEM[7]
Ptp1B-IN-17 (17)	-NO2	Furan	5.88 ± 0.06
12	-NO2	Thiophene	6.42 ± 0.08
22	-NO2	Imidazole	7.93 ± 0.12
13	-Н	Furan	18.21 ± 0.09
14	-Cl	Furan	15.65 ± 0.14
15	-F	Furan	17.11 ± 0.11
16	-OCH3	Furan	14.24 ± 0.06
8	-Н	Thiophene	22.43 ± 0.13
9	-Cl	Thiophene	19.87 ± 0.15
10	-F	Thiophene	21.09 ± 0.12
11	-OCH3	Thiophene	18.76 ± 0.08
18	-Н	Imidazole	29.78 ± 0.09
19	-Cl	Imidazole	25.43 ± 0.11
20	-F	Imidazole	27.18 ± 0.14
21	-OCH3	Imidazole	24.56 ± 0.10

Kinetic Parameters for **Ptp1B-IN-17**:



Parameter	Value	Description
Ki	16.98 ± 2.69 μM[1]	Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Mode of Inhibition	Competitive[1][7]	The inhibitor binds to the active site of the enzyme, competing with the substrate.

Experimental Protocols Synthesis of Ptp1B-IN-17

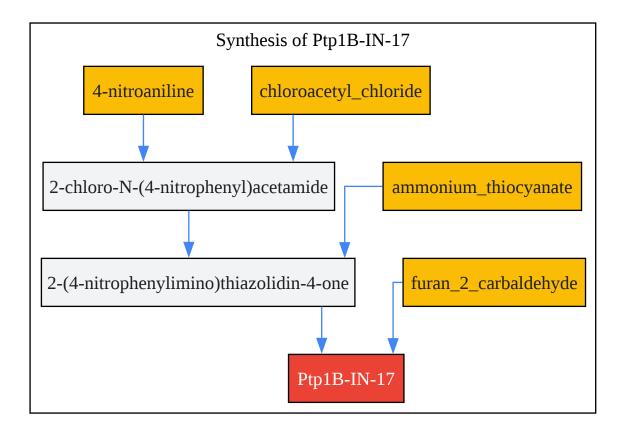
The synthesis of **Ptp1B-IN-17** (5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one) is a multi-step process. The following is a representative protocol based on the synthesis of similar thiazolidin-4-one derivatives.[7]

Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide To a solution of 4-nitroaniline in dry tetrahydrofuran (THF), an equimolar amount of chloroacetyl chloride is added dropwise. The mixture is refluxed for 7-8 hours. After completion of the reaction, the solvent is evaporated under reduced pressure, and the resulting solid is washed and recrystallized to yield 2-chloro-N-(4-nitrophenyl)acetamide.

Step 2: Synthesis of 2-(4-nitrophenylimino)thiazolidin-4-one The product from Step 1 is reacted with ammonium thiocyanate in ethanol and refluxed for 4-5 hours. The resulting intermediate is then cyclized by further refluxing for 10-12 hours to yield 2-(4-nitrophenylimino)thiazolidin-4-one.

Step 3: Synthesis of **Ptp1B-IN-17** (5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one) An equimolar mixture of 2-(4-nitrophenylimino)thiazolidin-4-one and furan-2-carbaldehyde is refluxed in ethanol at 80°C for 10-12 hours in the presence of a catalytic amount of a base like piperidine. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to afford the final product, **Ptp1B-IN-17**.





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Caption: Synthetic workflow for Ptp1B-IN-17.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of **Ptp1B-IN-17** against PTP1B is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[8]

- Preparation of Reagents:
 - Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
 - Enzyme Solution: Human recombinant PTP1B is diluted in the assay buffer to the desired concentration.
 - Substrate Solution: p-nitrophenyl phosphate (pNPP) is dissolved in the assay buffer.



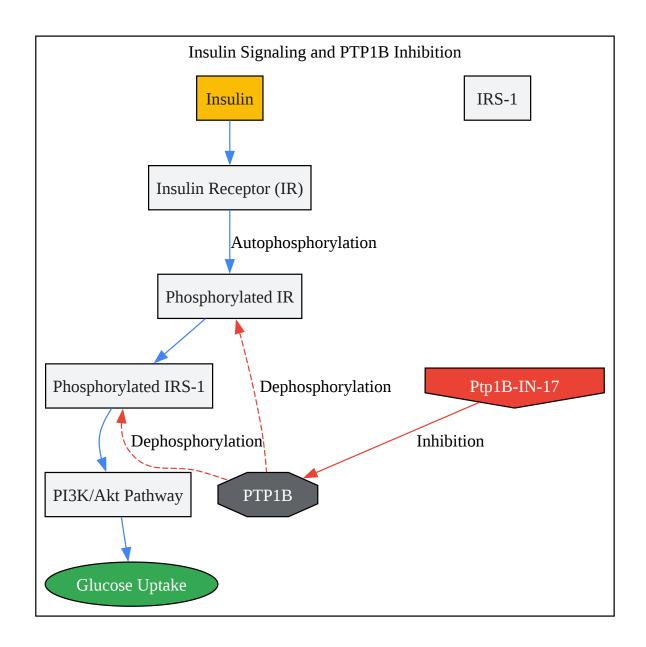
 Inhibitor Solution: Ptp1B-IN-17 is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

Assay Procedure:

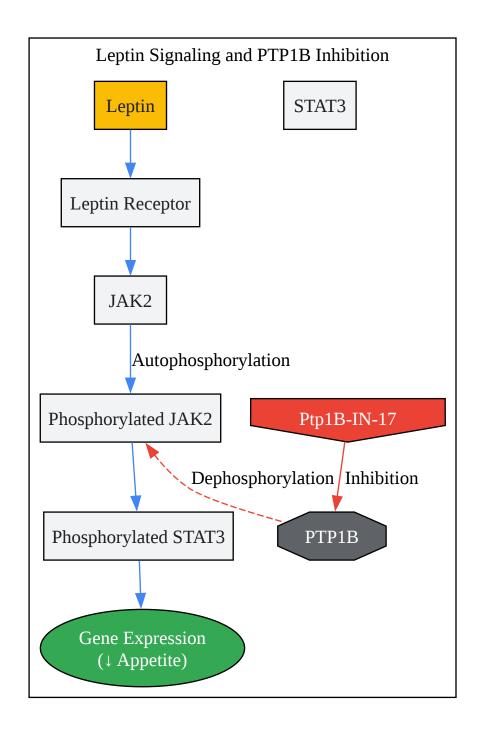
- In a 96-well plate, the PTP1B enzyme solution is pre-incubated with different concentrations of Ptp1B-IN-17 (or DMSO as a control) for 15 minutes at 37°C.
- The enzymatic reaction is initiated by adding the pNPP substrate to each well.
- The plate is incubated at 37°C for 30 minutes.
- Data Acquisition and Analysis:
 - The reaction is terminated by adding 1 M NaOH.
 - The absorbance is measured at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
 - The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.











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- To cite this document: BenchChem. [Ptp1B-IN-17: A Technical Guide to Its Discovery and Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581816#discovery-and-initial-characterization-of-ptp1b-in-17]

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